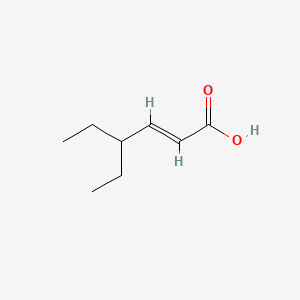![molecular formula C7H14N2 B15323246 2-Methyl-2,6-diazabicyclo[3.2.1]octane](/img/structure/B15323246.png)
2-Methyl-2,6-diazabicyclo[3.2.1]octane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-2,6-diazabicyclo[321]octane is a bicyclic organic compound that features a unique structure with two nitrogen atoms incorporated into a bicyclic framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2,6-diazabicyclo[3.2.1]octane typically involves cycloaddition reactions. One common method is the 1,3-dipolar cycloaddition of azomethine ylides derived from 2(1H)-pyrazinones with acrylate and acrylic acid derivatives . The reaction conditions often include the use of solvents like methanol and temperatures around 0°C to room temperature .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity. This may include continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-2,6-diazabicyclo[3.2.1]octane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form simpler amine derivatives.
Substitution: It undergoes nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
Oxidation: N-oxides of the bicyclic framework.
Reduction: Secondary and tertiary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-Methyl-2,6-diazabicyclo[3.2.1]octane has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Methyl-2,6-diazabicyclo[3.2.1]octane involves its interaction with specific molecular targets. For instance, as a β-lactamase inhibitor, it binds to the active site of the enzyme, preventing it from breaking down β-lactam antibiotics . This interaction is facilitated by the unique bicyclic structure, which allows for effective binding and inhibition.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane (DABCO): Another bicyclic compound with two nitrogen atoms, used as a catalyst and reagent in organic synthesis.
Quinuclidine: Similar in structure but with one nitrogen atom replaced by a carbon atom, used in medicinal chemistry.
Uniqueness
2-Methyl-2,6-diazabicyclo[3.2.1]octane is unique due to its specific bicyclic structure, which imparts distinct chemical reactivity and biological activity. Its ability to act as a β-lactamase inhibitor sets it apart from other similar compounds, making it a valuable tool in the fight against antibiotic resistance .
Propriétés
Formule moléculaire |
C7H14N2 |
|---|---|
Poids moléculaire |
126.20 g/mol |
Nom IUPAC |
2-methyl-2,6-diazabicyclo[3.2.1]octane |
InChI |
InChI=1S/C7H14N2/c1-9-3-2-6-4-7(9)5-8-6/h6-8H,2-5H2,1H3 |
Clé InChI |
MJFMBLQCTDKMDY-UHFFFAOYSA-N |
SMILES canonique |
CN1CCC2CC1CN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


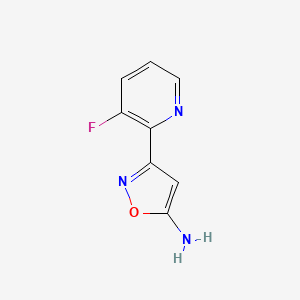
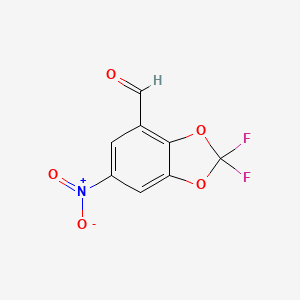





![1-[2-(Boc-amino)-5-pyrimidinyl]ethanone](/img/structure/B15323229.png)
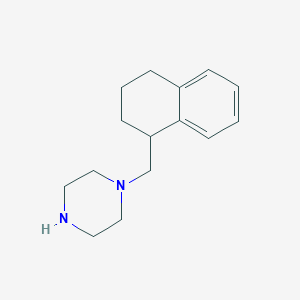
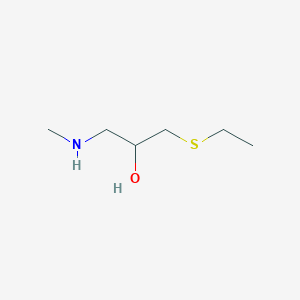
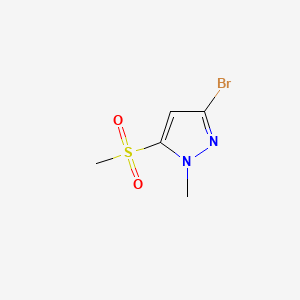

amine, Mixture of diastereomers](/img/structure/B15323237.png)
